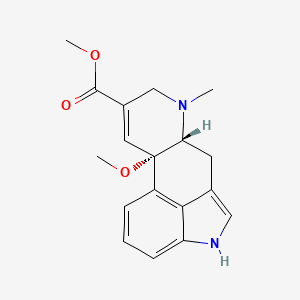
3-Fluoro-N-(2-hydroxyethyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-(2-hydroxyethyl)cinnamamide is a synthetic organic compound that belongs to the cinnamamide family. It is characterized by the presence of a fluoro group at the third position of the cinnamamide backbone and a hydroxyethyl group attached to the nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(2-hydroxyethyl)cinnamamide typically involves the reaction of 3-fluorocinnamic acid with 2-aminoethanol. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow microreactors. This method allows for precise control of reaction parameters, such as temperature and residence time, leading to high yields and purity of the product. The use of recyclable catalysts, such as Lipozyme® TL IM, further enhances the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-N-(2-hydroxyethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-fluoro-N-(2-oxoethyl)cinnamamide.
Reduction: Formation of 3-fluoro-N-(2-aminoethyl)cinnamamide.
Substitution: Formation of various substituted cinnamamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-N-(2-hydroxyethyl)cinnamamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-N-(2-hydroxyethyl)cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with ergosterol in the fungal cell membrane, leading to disruption of membrane integrity and antifungal activity . Additionally, it may inhibit certain enzymes or receptors, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxyethyl)cinnamamide: Lacks the fluoro group, which may affect its biological activity.
3-Chloro-N-(2-hydroxyethyl)cinnamamide: Contains a chloro group instead of a fluoro group, which can alter its reactivity and properties.
N-(2-hydroxyethyl)-4-methoxycinnamamide: Contains a methoxy group, which can influence its solubility and biological activity.
Uniqueness
3-Fluoro-N-(2-hydroxyethyl)cinnamamide is unique due to the presence of the fluoro group, which can enhance its lipophilicity and metabolic stability. This modification can lead to improved biological activity and potential therapeutic applications compared to its non-fluorinated analogs.
Propriétés
Numéro CAS |
43196-22-1 |
|---|---|
Formule moléculaire |
C11H12FNO2 |
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-2-9(8-10)4-5-11(15)13-6-7-14/h1-5,8,14H,6-7H2,(H,13,15)/b5-4+ |
Clé InChI |
ZICDDQOPRQSIRB-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)/C=C/C(=O)NCCO |
SMILES canonique |
C1=CC(=CC(=C1)F)C=CC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


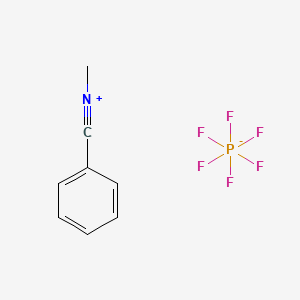
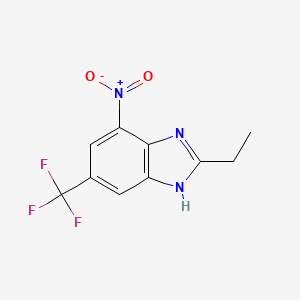
![Perfluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B15290164.png)
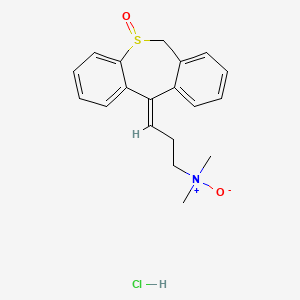
![(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione](/img/structure/B15290176.png)
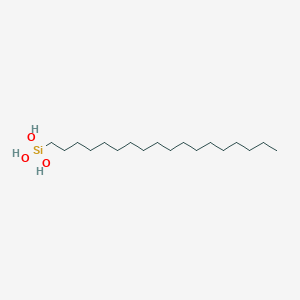
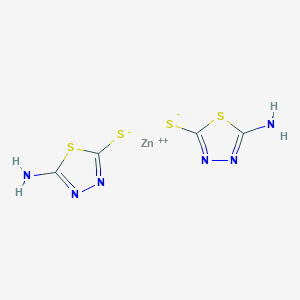

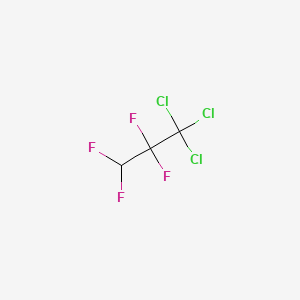
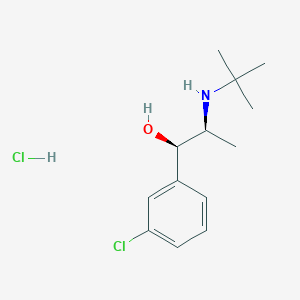
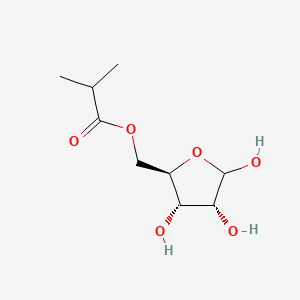

![methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B15290221.png)
